molecular formula C10H10N2O2 B11906560 3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid

3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid

Cat. No.: B11906560
M. Wt: 190.20 g/mol
InChI Key: HWUDKQOHLZGCER-UHFFFAOYSA-N
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Description

3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid is a heterocyclic compound that features a pyrrolo[1,2-a]pyrimidine ring system attached to a propanoic acid moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid typically involves the regioselective N-alkylation of 4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine with ethyl 3-bromopropionate under liquid-liquid phase-transfer reaction conditions. This is followed by saponification of the ester function to form the desired compound . The reaction conditions often include the use of tetrabutylammonium hydrogensulfate as a catalyst .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolo[1,2-a]pyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Pyrrolo[1,2-a]pyrimidin-7-yl)propanoic acid is unique due to its specific ring structure, which imparts distinct chemical and biological properties. Its ability to participate in a variety of chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-pyrrolo[1,2-a]pyrimidin-7-ylpropanoic acid

InChI

InChI=1S/C10H10N2O2/c13-10(14)3-2-8-6-9-11-4-1-5-12(9)7-8/h1,4-7H,2-3H2,(H,13,14)

InChI Key

HWUDKQOHLZGCER-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(C=C2N=C1)CCC(=O)O

Origin of Product

United States

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